![molecular formula C19H18F3NO4 B12493054 2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B12493054.png)
2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a trifluoromethylphenyl group, and a carbamoyl group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling of the methoxyphenyl and trifluoromethylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted phenylpropanoic acids and carbamoyl derivatives, such as:
- 2-[(4-Methoxyphenyl)methyl]-3-{[4-(trifluoromethyl)phenyl]carbamoyl}propanoic acid
- 2-[(4-Methoxyphenyl)methyl]-3-{[3-(fluoromethyl)phenyl]carbamoyl}propanoic acid
Uniqueness
The uniqueness of 2-[(4-Methoxyphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]carbamoyl}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C19H18F3NO4 |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C19H18F3NO4/c1-27-16-7-5-12(6-8-16)9-13(18(25)26)10-17(24)23-15-4-2-3-14(11-15)19(20,21)22/h2-8,11,13H,9-10H2,1H3,(H,23,24)(H,25,26) |
Clave InChI |
HUIITDHBGGLFIT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12492973.png)
![4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B12492997.png)
![Ethyl 6-ethyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12492998.png)
![N-[4-({[2-(difluoromethoxy)naphthalen-1-yl]methyl}amino)phenyl]acetamide](/img/structure/B12493004.png)
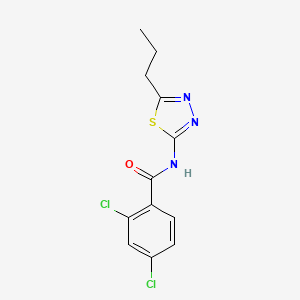
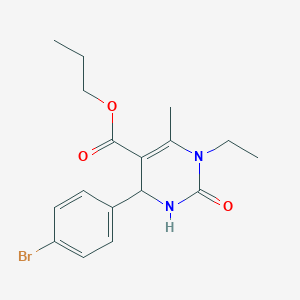
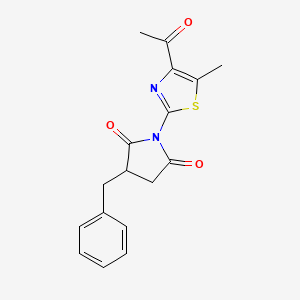
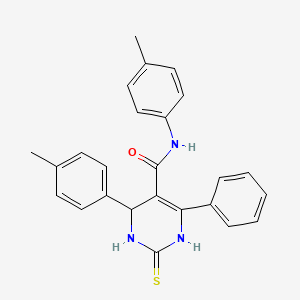
![N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide](/img/structure/B12493032.png)
![2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12493034.png)

![2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12493040.png)
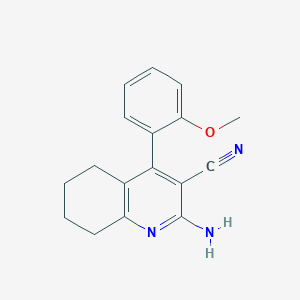
![5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12493055.png)
